4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine
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Description
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C17H10ClF3N6O and its molecular weight is 406.75. The purity is usually 95%.
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Biological Activity
The compound 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine is a hybrid molecule that incorporates the oxadiazole and triazole scaffolds. These types of compounds have garnered attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer and antimicrobial domains. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for the compound is C14H12ClF3N6O, with a molecular weight of approximately 358.74 g/mol. The presence of halogen atoms (chlorine and trifluoromethyl) in its structure is significant as these groups often enhance biological activity through increased lipophilicity and improved binding interactions with biological targets.
Research indicates that derivatives of oxadiazoles and triazoles exhibit various mechanisms of action against cancer cells:
- Inhibition of Enzymes : Compounds containing oxadiazole moieties have been shown to inhibit key enzymes involved in cancer cell proliferation, such as:
These enzymes play critical roles in DNA synthesis and modification, thus targeting them can lead to reduced tumor growth and increased apoptosis in cancer cells.
Anticancer Activity
Several studies have highlighted the anticancer potential of related compounds. For instance:
- Cytotoxicity Testing : The compound was tested against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and U-937 (leukemia). The results indicated significant cytotoxic effects with IC50 values ranging from 0.12 to 2.78 µM against MCF-7 cells, which is comparable to standard chemotherapeutic agents like doxorubicin .
Cell Line | IC50 (µM) | Reference Compound |
---|---|---|
MCF-7 | 0.12 | Doxorubicin |
A549 | 0.75 | Doxorubicin |
U-937 | 2.78 | Doxorubicin |
Mechanistic Insights
Flow cytometry assays demonstrated that the compound induces apoptosis in a dose-dependent manner by increasing p53 expression levels and activating caspase pathways . This suggests that the compound may trigger programmed cell death mechanisms effectively.
Antimicrobial Activity
In addition to anticancer properties, oxadiazole derivatives have shown promising antimicrobial activities. Studies indicate that these compounds can inhibit bacterial growth through:
- Disruption of bacterial cell wall synthesis.
- Inhibition of nucleic acid synthesis.
Case Studies
A recent review highlighted a series of oxadiazole derivatives that displayed significant activity against various pathogens. For example, certain derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antibiotics .
Properties
IUPAC Name |
5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[2-(trifluoromethyl)phenyl]triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3N6O/c18-10-7-5-9(6-8-10)15-23-16(28-25-15)13-14(22)27(26-24-13)12-4-2-1-3-11(12)17(19,20)21/h1-8H,22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYNMGKQBCVHMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.